4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol

Regioisomer Thiophene Electronic effects

Eliminate protection/deprotection bottlenecks in bioconjugate synthesis. 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol (CAS 1483472-73-6) features a selectively acylable primary amine (pKa ~10-11) and an inert tertiary alcohol, reducing synthetic steps by two per coupling cycle. • Orthogonal reactivity saves significant time and cost per batch in peptide-drug conjugate assembly. • The 2-thienyl group imparts unique 3D geometry for fragment-based screening; ≥98% purity minimizes false positives. • Prochiral quaternary carbon enables resolution into chiral amino alcohol ligands with enhanced enantioselectivities. Rigorous QA ensures batch-to-batch consistency.

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
Cat. No. B13639723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol
Molecular FormulaC9H15NOS
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCC(CCN)(CC1=CC=CS1)O
InChIInChI=1S/C9H15NOS/c1-9(11,4-5-10)7-8-3-2-6-12-8/h2-3,6,11H,4-5,7,10H2,1H3
InChIKeyLNHWIDZZKWQCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol: Thiophene-Amino Alcohol Building Block


4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol (CAS 1483472-73-6) is a synthetic, non-natural amino alcohol featuring a 2-thienyl substituent at the quaternary carbon adjacent to both a tertiary hydroxyl group and a primary aminoethyl chain . With a molecular formula of C9H15NOS and a molecular weight of 185.29 g/mol, it is classified as a thiophene derivative and a bifunctional building block, offering both a nucleophilic amine and a sterically hindered alcohol for derivatization . Its physicochemical profile, including a predicted density of 1.140±0.06 g/cm³ and a predicted boiling point of 328.7±32.0 °C, supports its handling as a high-boiling liquid or low-melting solid under standard laboratory conditions .

Bifunctional amine–alcohol scaffold Primary amine and sterically hindered tertiary alcohol enable chemoselective conjugation without alcohol protection.
2‑Thienyl electronic tuning Thiophene position controls lone‑pair interaction with the quaternary center, relevant for structure‑activity studies.
High purity specification Min. 97% purity reduces pre‑experimental purification and supports reliable stoichiometry in synthesis.

Positional Isomer Identity Verification


The compound belongs to a class of C9H15NOS heterocyclic amino alcohols where the position of the thiophene ring attachment dramatically alters molecular geometry, electronic distribution, and subsequent reactivity . A naive procurement strategy that substitutes 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol with its regioisomer, 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol, or a structural isomer like 4-((thiophen-2-ylmethyl)amino)butan-2-ol, would introduce a different hydrogen-bonding pattern and steric environment, critically impacting synthetic outcomes and biological screening results . The evidence below quantifies these structural divergences to establish the target compound's unique position in chemical space.

Target compound

2‑Thienyl substitution permits sulfur–hydroxyl lone‑pair interaction, shaping electronic environment.

3‑Thienyl regioisomer

Sulfur misalignment removes this interaction; class‑level evidence suggests target binding may shift substantially.

Target compound

Primary amine + tertiary alcohol; chemoselective amine functionalization possible without OH protection.

Methylene‑bridged isomer

Secondary amine and secondary alcohol with similar steric accessibility cannot reproduce this selectivity profile.

Differentiation from Closest Analogs


2-Thienyl vs. 3-Thienyl Electronic Impact

The target compound's 2-thienyl substitution creates a distinct electron distribution compared to its 3-thienyl regioisomer. In the 2-substituted thiophene, the sulfur atom is in a 1,3-relationship to the quaternary carbon, enabling through-space lone-pair interactions that modulate the electron density at the hydroxyl group . This is in contrast to the 3-substituted analog, where the sulfur is farther and geometrically misaligned for such an interaction. The predicted density and boiling point are equivalent (1.140 g/cm³; 328.7 °C), confirming that the structural change primarily impacts electronic properties rather than bulk physical constants . While no direct comparative biological activity data is available for this compound and its 3-thienyl analog, the literature on analogous thiophene regioisomeric pairs shows that this positional change can lead to shifts in target binding affinity by greater than 10-fold, as seen for 2- versus 3-thienyl substituted urea derivatives [1].

Electronic impact
Class‑level inference
2‑thienyl: enables S···HO interaction 3‑thienyl: lacks S···HO interaction
Electronic environment may shift target binding profile
Based on published 2‑ vs 3‑thienyl urea pairs; >10‑fold affinity shifts observed in analogous series.
Regioisomer Thiophene Electronic effects

Purity and Spectroscopic Isomer Authentication

The target compound is a beta-amino alcohol with the amino group directly attached to the ethyl chain and the hydroxyl on the quaternary carbon. In contrast, the isomer 4-((thiophen-2-ylmethyl)amino)butan-2-ol features the amino group linked to the thiophene via a methylene bridge and the hydroxyl on a secondary carbon . The target compound is commercially available at a minimum purity of 97%, determined by GC or LC analysis, which is 2 percentage points higher than the 95% purity typically offered for the isomeric 4-((thiophen-2-ylmethyl)amino)butan-2-ol . This higher initial purity reduces the need for pre-experimental purification steps and ensures more reliable reaction stoichiometry.

Purity specification
Head‑to‑head
97%
Target compound (min. GC/LC)
95%
4‑((Thiophen‑2‑ylmethyl)amino)butan‑2‑ol (min.)
Higher initial purity reduces purification burden and improves stoichiometric control
Vendor‑specified GC/LC analysis
Structural isomer Identity Purity

Bifunctional Amine and Tertiary Alcohol Pairing

The compound uniquely presents a primary amine (pKa ~10-11, predicted) and a sterically hindered tertiary alcohol within the same small molecule . This pairing is absent in the structural isomer 4-((thiophen-2-ylmethyl)amino)butan-2-ol, which contains a secondary alcohol and a secondary amine. The predicted topological polar surface area (tPSA) is approximately 49.5 Ų, dominated by the primary amine, while the tertiary alcohol contributes minimally, enabling differential reactivity towards electrophilic reagents . This allows for chemoselective functionalization of the amine in the presence of the alcohol, a capability not possible with the isomer where both functional groups are more sterically accessible and of similar reactivity.

Bifunctional pairing
Class‑level inference
Primary amine (pKa ~10–11) Tertiary alcohol (sterically hindered) tPSA ~49.5 Ų
Chemoselective amine derivatization feasible without OH protection
Isomer contains secondary amine and secondary alcohol, offering no similar selectivity advantage.
Chemoselective Bifunctional Building block

4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol Applications


Chemoselective Amine Conjugation Without Alcohol Protection

This scenario exploits the target compound's higher amine basicity (predicted pKa ~10-11) and the steric hindrance of its tertiary alcohol . In peptide-drug conjugate synthesis, the primary amine can be acylated with a linker-warhead payload under slightly basic conditions, while the tertiary alcohol remains unreacted without requiring protection/deprotection steps. This eliminates two synthetic steps, saving significant time and cost per batch.

Thiophene Topography for HTS Libraries

The 2-thienyl substitution imparts a specific three-dimensional arrangement that differs from 3-thienyl or phenyl analogs. This compound can serve as a key scaffold in fragment-based screening libraries where subtle changes in heterocycle orientation dramatically affect binding [1]. By using the 97% pure material, false positives from isomeric impurities are minimized, enhancing screening data quality.

Chiral Thiophene Ligands for Asymmetric Catalysis

The quaternary carbon bearing the hydroxyl group and the 2-thienyl moiety is a prochiral center. This compound can be resolved or used as a precursor to synthesize chiral amino alcohol ligands [2]. The resulting catalysts benefit from the unique electronic influence of the 2-thienyl group on metal coordination, potentially leading to higher enantioselectivities compared to phenyl or 3-thienyl variants.

Application
Selection Property
Validation Focus
Chemoselective conjugation
Amine basicity and tertiary alcohol steric hindrance
Reaction selectivity without protection steps
Fragment‑based screening libraries
2‑Thienyl electronic topography
Isomeric purity and consistent electronic profile
Chiral ligand precursor
Prochiral quaternary carbon center
Enantioselectivity evaluation in asymmetric catalysis
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